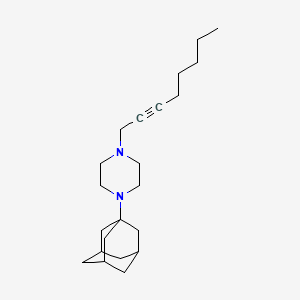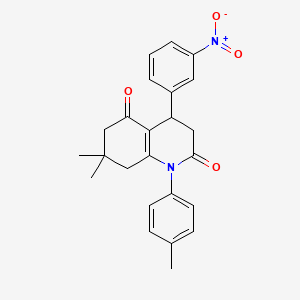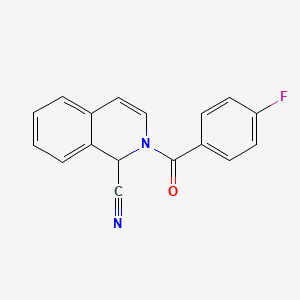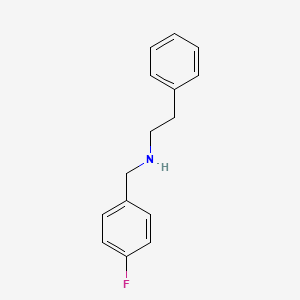![molecular formula C26H30N2O4S2 B11500443 N,N'-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]](/img/structure/B11500443.png)
N,N'-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] is a complex organic compound featuring a cyclohexane core with two thiophene carboxamide groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] typically involves multiple steps. The starting materials include cyclohexane-1,2-diamine and 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid. The reaction proceeds through the formation of an amide bond between the amine groups of cyclohexane-1,2-diamine and the carboxylic acid groups of the thiophene derivative. This process often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step process efficiently. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the alkyne groups to alkenes or alkanes.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (palladium on carbon) or hydrogen gas can be used.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the alkyne groups would produce alkenes or alkanes.
Scientific Research Applications
N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development due to its unique structural features.
Mechanism of Action
The mechanism of action of N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-cyclohexane-1,2-diylbis[(azanylylidene)methylylidene]bis(2,4-dibromophenolato)copper(II): A copper complex with a similar cyclohexane core and bis-thiophene structure.
N,N’-cyclohexane-1,2-diylbis[(azanylylidene)methylylidene]bis(2,1-phenylene)manganese(II): A manganese complex with a similar structural motif.
Uniqueness
N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] is unique due to the presence of hydroxyl and alkyne groups on the thiophene rings, which provide additional sites for chemical modification and potential biological activity. This distinguishes it from other similar compounds that may lack these functional groups.
Properties
Molecular Formula |
C26H30N2O4S2 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-N-[2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]cyclohexyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C26H30N2O4S2/c1-25(2,31)15-13-17-9-11-21(33-17)23(29)27-19-7-5-6-8-20(19)28-24(30)22-12-10-18(34-22)14-16-26(3,4)32/h9-12,19-20,31-32H,5-8H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
YSISRYIFTPOHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(S3)C#CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide](/img/structure/B11500361.png)
![2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11500362.png)
![2-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}benzonitrile](/img/structure/B11500368.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500371.png)

![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol](/img/structure/B11500380.png)


![N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11500403.png)
![ethyl (4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11500411.png)
![5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11500412.png)


![methyl 8-chloro-4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11500433.png)
